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Introduction
Koenine, a carbazole alkaloid predominantly isolated from the plant Murraya koenigii (curry

tree), has emerged as a molecule of significant interest in the field of natural product chemistry

and drug discovery.[1] Its unique chemical architecture, a pyrano[3,2-a]carbazole scaffold, is

the basis for its diverse and promising pharmacological activities. This technical guide provides

an in-depth overview of the chemical structure, physicochemical properties, and biological

activities of Koenine, with a focus on quantitative data and detailed experimental

methodologies to support further research and development.

Chemical Structure and Identification
Koenine is chemically known as 3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-8-ol.[1][2] Its

structure is characterized by a fused heterocyclic system consisting of a carbazole nucleus, a

pyran ring, and a hydroxyl group, which contributes to its biological properties.

Table 1: Chemical Identifiers of Koenine
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Identifier Value Reference

IUPAC Name
3,3,5-trimethyl-11H-

pyrano[3,2-a]carbazol-8-ol
[1][2]

Molecular Formula C₁₈H₁₇NO₂ [1]

SMILES String
CC1=CC2=C(C3=C1OC(C=C3

)(C)C)NC4=C2C=C(C=C4)O
[2]

CAS Number 28200-63-7 [1]

Physicochemical Properties
The physicochemical properties of Koenine are essential for its handling, formulation, and

pharmacokinetic profiling.

Table 2: Physicochemical Properties of Koenine

Property Value Reference

Molecular Weight 279.3 g/mol [1]

Monoisotopic Mass 279.125928785 Da [1]

Melting Point 250 - 252 °C [1]

Physical Description Solid [1]

XLogP3 4.3 [1]

Topological Polar Surface Area 45.3 Å² [1]

Biological Activities and Quantitative Data
Koenine has been investigated for a range of biological activities, demonstrating its potential

as a lead compound for the development of new therapeutic agents.

Table 3: Summary of Biological Activities of Koenine
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Activity Assay Key Findings Reference

Antiviral (SARS-CoV-

2)

In silico docking and

in vitro protease

inhibition assays

Predicted to have

strong binding affinity

and inhibitory ability

against SARS-CoV-2

main protease (Mpro).

This is a general

statement from search

results; specific IC50

values for Koenine

were not found, but

related compounds

show activity.

Anti-inflammatory

Inhibition of nitric

oxide (NO) production

in LPS-stimulated

RAW 264.7

macrophages

Dose-dependent

inhibition of NO

production.

Specific IC50 values

for Koenine were not

found in the provided

results, but the

methodology is

common for this

activity.

Cytotoxic

Cell viability assays

(e.g., MTS or MTT)

against various cancer

cell lines

Exhibits cytotoxic

effects against

different cancer cell

lines.

Specific IC50 values

for Koenine were not

found, but this is a

known activity of

carbazole alkaloids.

Antidiarrheal

Castor oil-induced

diarrhea model in

rodents

Reduction in the

frequency and

severity of diarrhea.

Specific quantitative

data for Koenine was

not found, but this

activity is reported for

related alkaloids.

Experimental Protocols
Isolation of Koenine from Murraya koenigii
The following is a general protocol for the isolation of carbazole alkaloids, including Koenine,

from the leaves of Murraya koenigii.

1. Plant Material and Extraction:
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Air-dried and powdered leaves of M. koenigii are subjected to extraction.

Initial defatting is performed using a non-polar solvent like petroleum ether or hexane in a

Soxhlet apparatus.

The defatted plant material is then extracted with a more polar solvent, such as ethanol or

methanol.[3]

2. Acid-Base Partitioning:

The concentrated ethanol/methanol extract is acidified with hydrochloric acid and filtered.

The acidic solution is then basified with an appropriate base (e.g., ammonia) to precipitate

the alkaloids.

The precipitate is collected, washed, and dried.

3. Chromatographic Purification:

The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.

[3]

Elution is carried out with a gradient of solvents, starting with non-polar solvents (e.g.,

hexane) and gradually increasing the polarity (e.g., with ethyl acetate or chloroform).

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions

containing Koenine are pooled and concentrated.

Further purification can be achieved by preparative TLC or High-Performance Liquid

Chromatography (HPLC).

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay

to screen for Mpro inhibitors.

1. Reagents and Materials:
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Recombinant SARS-CoV-2 Mpro.

Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

Test compound (Koenine) dissolved in DMSO.

2. Assay Procedure:

The assay is performed in a 96- or 384-well plate format.

A solution of Mpro in assay buffer is pre-incubated with varying concentrations of Koenine
for a defined period (e.g., 15 minutes) at room temperature.

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

The fluorescence intensity is measured kinetically over time using a microplate reader

(Excitation/Emission wavelengths specific to the substrate).

The rate of the reaction is determined from the linear portion of the fluorescence versus time

curve.

3. Data Analysis:

The percentage of inhibition is calculated for each concentration of Koenine relative to a

DMSO control.

The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response

curve using a suitable software.[4][5]

Anti-inflammatory Activity Assay: Nitric Oxide (NO)
Inhibition
This protocol outlines the determination of the anti-inflammatory activity of Koenine by

measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW

264.7 macrophage cells.
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1. Cell Culture:

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C

in a 5% CO₂ incubator.

2. Assay Procedure:

Cells are seeded in a 96-well plate and allowed to adhere overnight.

The cells are then pre-treated with various concentrations of Koenine for 1-2 hours.

Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL).

After 24 hours of incubation, the cell culture supernatant is collected.

3. Nitric Oxide Measurement (Griess Assay):

The concentration of nitrite, a stable product of NO, in the supernatant is measured using the

Griess reagent.

An equal volume of the supernatant is mixed with the Griess reagent (a mixture of

sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

After a short incubation period, the absorbance is measured at 540 nm.

A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

4. Data Analysis:

The percentage of NO inhibition by Koenine is calculated relative to the LPS-stimulated

control.

The IC50 value is determined from the dose-response curve.

Visualizations
Experimental Workflow for Bioactivity Screening of
Koenine
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Caption: Workflow for the isolation and bioactivity screening of Koenine.
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Putative Mechanism of SARS-CoV-2 Mpro Inhibition

Normal Viral Replication
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Caption: Proposed mechanism of Koenine inhibiting SARS-CoV-2 replication.

Conclusion
Koenine stands out as a promising natural product with a spectrum of biological activities that

warrant further investigation. This guide provides a foundational understanding of its chemical

nature and pharmacological potential, supported by available data and established

experimental protocols. The detailed methodologies and structured data presentation are

intended to facilitate future research aimed at elucidating the precise mechanisms of action and

exploring the therapeutic applications of this intriguing carbazole alkaloid. Further studies are

essential to isolate and quantify the specific biological activities of pure Koenine and to explore

its structure-activity relationships for the development of novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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